Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Overview
Description
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.1999 g/mol . It is a derivative of cyclohexadiene, featuring two ester functional groups attached to the 1 and 2 positions of the cyclohexadiene ring . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions using specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets and pathways. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The cyclohexadiene ring can undergo conformational changes, affecting its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound has a similar structure but features ketone groups instead of double bonds in the ring.
Dimethyl 3-methyl-1,4-cyclohexadiene-1,2-dicarboxylate: This derivative includes a methyl group on the cyclohexadiene ring.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: This compound has a similar ester functionality but differs in the degree of unsaturation in the ring.
Uniqueness
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is unique due to its specific arrangement of ester groups and double bonds, which confer distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDSILFDQOEEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC=CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344310 | |
Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-54-7 | |
Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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